molecular formula C8H7ClFNO2 B2553374 2-chloro-N-(5-fluoro-2-hydroxyphenyl)acetamide CAS No. 928711-98-2

2-chloro-N-(5-fluoro-2-hydroxyphenyl)acetamide

Cat. No. B2553374
CAS RN: 928711-98-2
M. Wt: 203.6
InChI Key: GHCHWYRKAGECKE-UHFFFAOYSA-N
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Description

The compound "2-chloro-N-(5-fluoro-2-hydroxyphenyl)acetamide" is a chlorinated acetamide with a fluorinated phenol moiety. It is structurally related to various other acetamides that have been synthesized and characterized in the literature, such as N-(2-hydroxyphenyl)acetamide and its derivatives , 2-(2-chloro-6-fluorophenyl)acetamides , and N-(5-chloro-2-hydroxy-phenyl)-acetamide .

Synthesis Analysis

The synthesis of related compounds typically involves acetylation and chlorination steps. For instance, 2-hydroxy-N-methyl-N-phenyl-acetamide was synthesized through acetylation of N-methylaniline with chloracetyl chloride, followed by esterification and ester interchange steps . Similarly, N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was synthesized from the reaction of an aniline derivative with POCl3 in acetate . These methods suggest potential pathways for the synthesis of 2-chloro-N-(5-fluoro-2-hydroxyphenyl)acetamide, although the specific synthesis details for this compound are not provided in the data.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic methods and X-ray diffraction analysis. For example, the structure of N-(2-hydroxyphenyl)acetamide derivatives was confirmed by NMR and FTIR spectra, and X-ray analysis . The crystal and molecular structures of N-(5-chloro-2-hydroxy-phenyl)-acetamide were characterized by X-ray diffraction, revealing the presence of hydrogen bonds and other non-covalent interactions in the crystal packing .

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can involve hydrolysis, isomerization, and cyclization reactions. For instance, silylation of N-(2-hydroxyphenyl)acetamide leads to the formation of silaheterocyclic compounds, which can further react with alcohols to form silanes . The behavior of 2-{[(2-amino-5-chlorophenyl)phenylmethylene]amino}acetamide in aqueous solution includes isomerization and cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of chloro, fluoro, and hydroxy substituents can affect properties such as solubility, melting point, and reactivity. The polarity and preferred conformations of these compounds have been studied using dipole moment measurements and quantum chemical calculations . The crystal structures provide insight into the supramolecular architectures, which involve various non-covalent interactions .

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

This study investigates the metabolism of chloroacetamide herbicides (e.g., acetochlor, alachlor) in human and rat liver microsomes, focusing on the formation of specific metabolites through complex metabolic pathways. The research highlights the potential carcinogenicity of these compounds, suggesting their metabolic activation can lead to DNA-reactive products. Such insights are crucial for understanding the environmental and health impacts of these herbicides, providing a foundation for safer agricultural practices and chemical handling protocols (Coleman et al., 2000).

Synthesis and Antimalarial Activity

This study elaborates on the synthesis of a series of compounds with antimalarial activity, exploring the structure-activity relationships and their effectiveness against resistant strains of Plasmodium berghei. The research contributes to the development of new antimalarial agents, underscoring the importance of chemical synthesis in creating effective treatments for infectious diseases (Werbel et al., 1986).

Action of Phenolic Derivatives on Membrane Lipid Peroxidation

This investigation focuses on the antioxidant properties of phenolic compounds, their mechanisms as radical scavengers, and their implications in inhibiting lipid peroxidation. Such studies are pivotal for understanding the molecular bases of antioxidant activity, with potential applications in preventing oxidative stress-related diseases (Dinis et al., 1994).

Chemoselective Acetylation of 2-Aminophenol

Research on the chemoselective monoacetylation of 2-aminophenol to produce N-(2-hydroxyphenyl)acetamide, an intermediate in synthesizing antimalarial drugs, illustrates the significance of enzymatic catalysis in pharmaceutical manufacturing. The study provides insights into optimizing synthesis processes for better efficiency and sustainability (Magadum & Yadav, 2018).

properties

IUPAC Name

2-chloro-N-(5-fluoro-2-hydroxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO2/c9-4-8(13)11-6-3-5(10)1-2-7(6)12/h1-3,12H,4H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCHWYRKAGECKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)NC(=O)CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(5-fluoro-2-hydroxyphenyl)acetamide

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